molecular formula C23H14N2O5S2 B2583665 N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide CAS No. 881295-31-4

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide

Cat. No. B2583665
CAS RN: 881295-31-4
M. Wt: 462.49
InChI Key: KJMVLEXOVOPHPW-UHFFFAOYSA-N
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Description

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community for its potential applications in cancer treatment. OTS964 is a potent inhibitor of TOPK (T-LAK cell-originated protein kinase), a protein kinase that has been implicated in various cancers.

Scientific Research Applications

Antitubercular Agents

The compound has been studied for its potential as an inhibitor of the Mycobacterium tuberculosis proteasome . This application is significant because it represents a novel class of antitubercular agents that could be developed for synergistic combination therapies with existing drugs . The compound’s ability to selectively target the bacterial proteasome over the human proteasome offers a promising avenue for treating tuberculosis with reduced side effects.

Biomedical Applications

Poly(2-isopropenyl-2-oxazoline), which can be synthesized using related compounds, plays a crucial role in various biomedical applications . The reactivity and controllability of this polymer make it suitable for creating biomedical devices, drug delivery systems, and tissue engineering scaffolds. The compound’s reactive groups allow for further functionalization, which is essential for designing targeted biomedical solutions.

Pharmaceutical Intermediates

Compounds with similar structures have been used to synthesize pharmaceutical intermediates such as 2-(1,2,4-oxadiazol-5-yl)anilines . These intermediates are valuable for creating a wide range of pharmaceuticals with diverse therapeutic effects. The method developed for their synthesis is efficient and versatile, allowing for the production of structurally diverse anilines.

Drug Discovery

The compound’s structural motif is found in various heterocyclic compounds that are integral to drug discovery efforts against diseases like cancer and microbial infections . The presence of the 1,2,4-triazole ring, for example, is a common feature in many pharmaceuticals due to its ability to interact with biological receptors through hydrogen-bonding and dipole interactions.

Organic Synthesis

The compound’s structure is conducive to rearrangements into other heterocycles, which is a valuable property in organic synthesis . This flexibility allows chemists to develop novel synthetic methods and create a variety of functional molecules, which can be further explored for their biological activities.

Material Science

The related oxathiazolone structure is useful in the development of materials such as fluorescent dyes, OLEDs, and sensors . The electronic properties of these compounds make them suitable for applications that require specific light-emitting or sensing capabilities.

properties

IUPAC Name

N-(benzenesulfonyl)-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O5S2/c26-22(15-10-12-24-13-11-15)25(32(28,29)16-6-2-1-3-7-16)19-14-20-21(30-23(27)31-20)18-9-5-4-8-17(18)19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMVLEXOVOPHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide

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